molecular formula C18H12FN3O2S B2627520 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-fluorophenyl)acetamide CAS No. 844824-33-5

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2627520
CAS No.: 844824-33-5
M. Wt: 353.37
InChI Key: RJJVVEZXWHAYPD-UHFFFAOYSA-N
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Description

The compound “2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a benzofuro[3,2-d]pyrimidine core, which is a bicyclic system containing a benzene ring fused to a furan and a pyrimidine ring. This core is substituted at the 2-position with a sulfanyl group linked to an acetamide group, which in turn is substituted with a 3-fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzofuro[3,2-d]pyrimidine core, with the sulfanyl-acetamide and 3-fluorophenyl groups as substituents. The presence of these groups could influence the compound’s electronic properties and potentially its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfanyl group and the 3-fluorophenylacetamide group. These groups could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzofuro[3,2-d]pyrimidine core and the various substituents could affect properties such as solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis and characterization of novel heterocyclic compounds, including those with sulfamido moiety, has shown significant antibacterial and antifungal activities. These findings suggest potential pharmaceutical applications for compounds synthesized through similar methodologies (Nunna et al., 2014).
  • Research into the radiosynthesis of selective radioligands for imaging translocator protein (18 kDa) with PET indicates the utility of certain acetamide derivatives in neuroimaging, highlighting the importance of fluorine-18 labeling for in vivo studies (Dollé et al., 2008).
  • The synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using positron emission tomography (PET) further exemplify the chemical's relevance in neurodegenerative disorder studies (Fookes et al., 2008).

Biological Evaluation and Antimicrobial Activity

  • An efficient synthesis of benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives has been reported, with these derivatives prepared using aza-Wittig reactions, indicating their potential in creating bioactive compounds with varied pharmaceutical applications (Wang et al., 2019).
  • Studies on 2-mercaptobenzimidazole derivatives, including those with acetamide components, have shown strong antibacterial and antifungal activities, suggesting significant potential for these compounds in developing new antimicrobial agents (Devi et al., 2022).

Advanced Materials and Molecular Structures

  • The crystal structures of certain acetamide derivatives have been elucidated, providing insights into their molecular conformation and potential interactions in biological systems. These structural analyses are crucial for understanding the bioactive properties of these compounds (Subasri et al., 2017).

Antiviral and Antitumor Potential

  • Novel synthesis approaches for acetamides with anti-inflammatory activities have been explored, demonstrating the pharmaceutical relevance of these compounds in inflammation management (Sunder & Maleraju, 2013).
  • Quantum chemical insights into the molecular structure and interactions of certain acetamide derivatives have shown potential for antiviral applications, including against COVID-19, highlighting the significant pharmaceutical potential of these compounds (Mary et al., 2020).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c19-11-4-3-5-12(8-11)22-15(23)9-25-18-17-16(20-10-21-18)13-6-1-2-7-14(13)24-17/h1-8,10H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJVVEZXWHAYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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